

# what is Clofilium tosylate class III antiarrhythmic agent

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Clofilium Tosylate

CAS No.: 92953-10-1

Cat. No.: S524017

Get Quote

## Core Pharmacology and Mechanism of Action

As a Class III antiarrhythmic drug, clofilium's primary mechanism is the blockade of potassium channels in the heart [1] [2].

- **Primary Target:** The drug binds to and inhibits the **delayed rectifier potassium current ( $I_K$ )** [3] [4]. This current is crucial for the repolarization phase (Phase 3) of the cardiac action potential.
- **Electrophysiological Effect:** By blocking potassium efflux, clofilium delays repolarization. This leads to a prolonged action potential duration and a corresponding increase in the effective refractory period (ERP) [1] [2].
- **Therapeutic Goal:** The lengthened refractory period makes the cardiac tissue less excitable and can suppress tachyarrhythmias caused by re-entry circuits [2].
- **Additional Actions:** While its main effect is on potassium channels, research shows clofilium also reversibly reduces the L-type calcium current ( $I_{Ca}$ ) and inhibits the fast sodium current ( $I_{Na}$ ) in a use-dependent manner, indicating it affects multiple membrane currents [4].

The diagram below illustrates how **clofilium tosylate** affects the cardiac action potential and its core mechanism.



Click to download full resolution via product page

*Clofilium's core antiarrhythmic mechanism involves potassium channel blockade leading to suppressed arrhythmias.*

## Quantitative Pharmacological Data

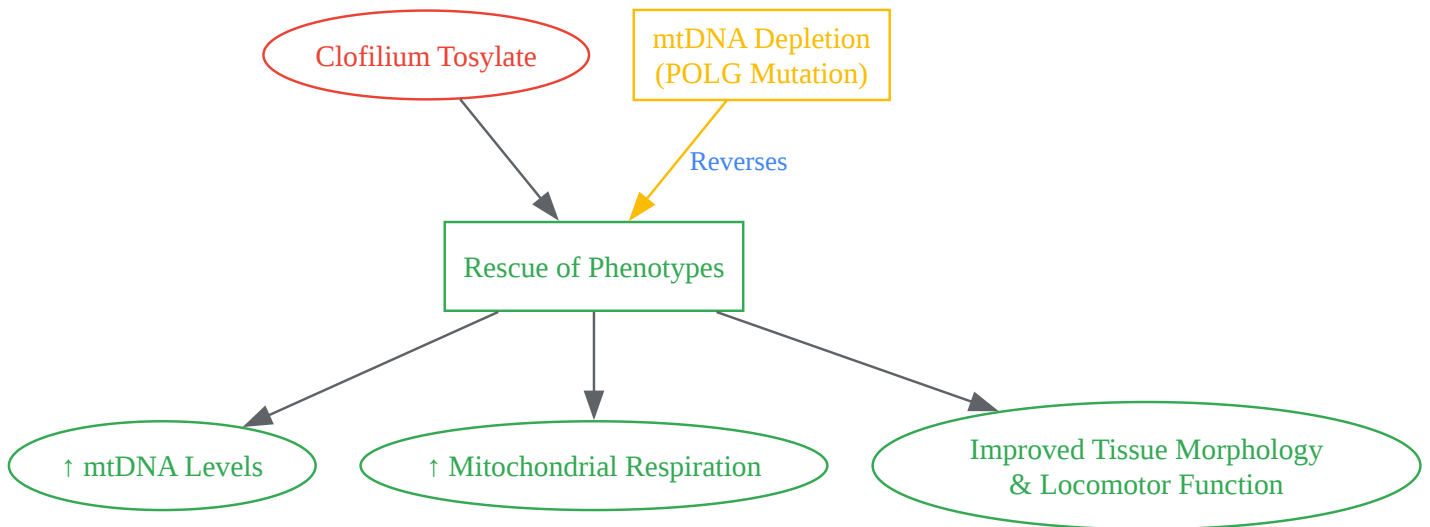
The table below summarizes key preclinical pharmacokinetic and potency data for clofilium.

| Parameter                      | Species   | Value                      | Comments                          | Source |
|--------------------------------|-----------|----------------------------|-----------------------------------|--------|
| Plasma Half-Life               | Rat / Dog | 2.5–3 hours                | After 5 mg/kg i.v. administration | [1]    |
| Biological Half-Life           | Rat       | 5 days                     | Persistence in the heart tissue   | [1]    |
| Biological Half-Life           | Dog       | 14 days                    | Persistence in the heart tissue   | [1]    |
| LD <sub>50</sub> (Intravenous) | Mouse     | 20 mg/kg                   | Behavioral effects observed       | [1]    |
| LD <sub>50</sub> (Intravenous) | Rat       | 33 mg/kg                   | Behavioral effects observed       | [1]    |
| Toxic Dose (TDLo)              | Human     | 300 µg/kg                  | Can cause cardiac arrhythmias     | [1]    |
| Routes of Elimination          | Rat/Dog   | 10% in urine, 55% in feces | Within 72 hours of i.v. dose      | [1]    |

## Applications in Research and Drug Repurposing

Beyond its original antiarrhythmic purpose, **clofilium tosylate** has shown promise in preclinical research for other conditions.

- **Mitochondrial DNA Depletion Syndromes:** Researchers have identified clofilium as a promising therapeutic candidate for **POLG-related disorders**, a group of severe mitochondrial diseases. In zebrafish models, **clofilium tosylate** successfully restored mitochondrial DNA levels and complex I activity, and rescued cardio-skeletal muscle parameters [5] [6]. The therapeutic pathway is illustrated below.



[Click to download full resolution via product page](#)

*Clofilium rescues disease phenotypes in mitochondrial POLG disorder models.*

- **Oncology Research:** A high-throughput drug screening study identified **clofilium tosylate** as a promising agent for treating malignant rhabdoid tumors. The study found that it perturbs protein metabolism and endoplasmic reticulum stress. When combined with the tyrosine kinase inhibitor pazopanib, it induced tumor cell apoptosis and reduced tumor growth in vivo [7].
- **Antimicrobial Drug Repurposing:** Computational signature-based matching has predicted **clofilium tosylate** as a potential antimicrobial agent against *Staphylococcus aureus*, although this application is still in early research stages [8].

## Detailed Experimental Protocols

For researchers, the methodologies from key studies provide a template for investigating clofilium.

- **Protocol 1: Electrophysiology in Ventricular Myocytes** This protocol is used to study the drug's effect on ionic and gating currents [3].

- **Cell Isolation:** Guinea pig ventricular myocytes are isolated enzymatically.
  - **Solutions:** Use specific external and pipette solutions to isolate currents. For gating current measurements, a solution with TEA-Cl, CdCl<sub>2</sub>, GdCl<sub>3</sub>, and Tetrodotoxin (TTX) blocks ionic currents.
  - **Recording:** Use the whole-cell patch-clamp technique at room temperature.
  - **Data Acquisition:** Acquire data at 25 kHz, filtered at 1-5 kHz. Ensure series resistance is compensated.
  - **Drug Application:** Apply **clofilium tosylate** from a DMSO stock solution (final DMSO ≤0.5%) and include a DMSO vehicle control.
- **Protocol 2: In Vivo Rescue in Zebrafish POLG Model** This protocol tests the efficacy of clofilium in a whole vertebrate organism [5] [6].
    - **Animal Model:** Use homozygous *polg* or *polg2* mutant zebrafish embryos/larvae.
    - **Drug Treatment:** Prepare a solution of **clofilium tosylate** in embryo water. The specific effective dose used in studies must be determined empirically, as it is not explicitly stated in the provided results.
    - **Exposure:** Treat mutant larvae by immersing them in the drug solution. Include untreated mutants and wild-type siblings as controls.
    - **Efficacy Assessment:** After treatment, assess rescue by measuring:
      - **mtDNA levels:** via qPCR.
      - **Mitochondrial respiration:** via enzymatic assays.
      - **Phenotypic rescue:** histology of muscle/liver and locomotor assays.

The investigation of **clofilium tosylate** is a compelling example of how understanding a drug's fundamental mechanism can unlock potential applications across diverse therapeutic areas, from cardiology to mitochondrial medicine and oncology.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Clofilium - an overview [sciencedirect.com]
2. Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]

3. Block of gating currents related to K<sup>+</sup> channels as a ... [pmc.ncbi.nlm.nih.gov]
4. Selectivity of class-III antiarrhythmic action of clofilium in ... [pubmed.ncbi.nlm.nih.gov]
5. Efficient clofilium tosylate-mediated rescue of POLG- ... [pmc.ncbi.nlm.nih.gov]
6. Zebrafish polg2 knock-out recapitulates human POLG- ... [nature.com]
7. High-Throughput Drug Screening Identifies Pazopanib and ... [pubmed.ncbi.nlm.nih.gov]
8. Drug Repurposing: An Emerging Strategy in Staphylococcus ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [what is Clofilium tosylate class III antiarrhythmic agent].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b524017#what-is-clofilium-tosylate-class-iii-antiarrhythmic-agent>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)